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Compound of Interest

Compound Name: 3-Chloro-5-nitropyridine

Cat. No.: B1586119

An In-Depth Technical Guide to 3-Chloro-5-nitropyridine (CAS No. 22353-33-9)

Introduction and Strategic Importance

3-Chloro-5-nitropyridine is a highly functionalized heterocyclic compound of significant
interest in the fields of medicinal chemistry, agrochemicals, and materials science.[1] Identified
by its CAS number 22353-33-9, this pale yellow solid serves as a versatile and valuable
building block for the synthesis of more complex molecular architectures.[1] Its strategic
importance stems from the unique electronic properties conferred by its substituents: an
electron-withdrawing nitro group and a halogen atom on a pyridine core. This arrangement
activates the molecule for a variety of chemical transformations, making it a key intermediate in
the development of novel therapeutic agents and other fine chemicals.[2][3] This guide
provides an in-depth exploration of its properties, synthesis, reactivity, and applications for
professionals in research and development.

Physicochemical and Structural Properties

Accurate identification and understanding of a compound's physical properties are foundational
for its use in synthesis. 3-Chloro-5-nitropyridine is a solid at room temperature with a distinct
melting point, indicating its purity.[1][4]

Table 1: Key Physicochemical Properties and Identifiers
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Property Value Reference(s)
CAS Number 22353-33-9 [5]
Molecular Formula CsH3CIN20:2 [1][5]
Molecular Weight 158.54 g/mol [1][5]
Appearance Pale yellow solid [1]
Melting Point 80-82°C /86 °C [1][4]
Boiling Point ~228.2 - 314.9 °C (at 760 (4]
mmHgQ)

Density ~1.51 g/cm?3 [1]
IUPAC Name 3-chloro-5-nitropyridine [5]
SMILES [O-]--INVALID-LINK-- -

C1=CN=CC(Cl)=C1

| INChiKey | MUTXEQVAHJCPSL-UHFFFAOYSA-N |[5] |

Caption: Chemical structure of 3-Chloro-5-nitropyridine.

Spectroscopic Profile for Structural Verification

For the research scientist, unambiguous structural confirmation is paramount. The
spectroscopic data for 3-Chloro-5-nitropyridine provides a unique fingerprint.

e 1H NMR (Proton NMR): The proton NMR spectrum is expected to be simple, showing three
distinct signals in the aromatic region (typically d 7.0-9.5 ppm). The protons at positions 2, 4,
and 6 will appear as distinct multiplets (e.g., doublet of doublets, doublet) due to coupling
with each other. The exact chemical shifts are influenced by the strong electron-withdrawing
effects of the nitro group and the electronegativity of the chlorine atom and the ring nitrogen.

e 13C NMR (Carbon NMR): The carbon NMR spectrum will display five signals for the five
unique carbon atoms of the pyridine ring. The carbons bonded to the electronegative
nitrogen (C2, C6) and chlorine (C3) will be shifted downfield. The carbon attached to the nitro
group (C5) will also be significantly deshielded.
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» IR (Infrared) Spectroscopy: The IR spectrum provides key functional group information.
Characteristic peaks would include strong asymmetric and symmetric stretching vibrations
for the nitro group (NO2) typically around 1530 cm~* and 1350 cm™1, respectively. C-ClI
stretching vibrations would appear in the fingerprint region, and C=N and C=C stretching
from the aromatic pyridine ring would be observed around 1600-1400 cm~1.

e MS (Mass Spectrometry): Mass spectrometry will show a molecular ion peak (M%)
corresponding to the molecular weight (158.54 g/mol ). A characteristic isotopic pattern for
chlorine (M* and M+2 peaks in an approximate 3:1 ratio) would be a definitive indicator of
the presence of a single chlorine atom.

Synthesis and Purification Protocol

While various synthetic routes exist, a common and effective laboratory-scale preparation
involves the chlorination of a hydroxyl-substituted pyridine precursor. This method is
advantageous due to the availability of starting materials and high reaction selectivity.[6]
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(e.g., POCIs, PCls)
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(Start: 2-Hydroxy—5—nitropyridine)

Reaction Vessel:
Heat at 100-110°C for 5-8h

!

Aqueous Workup:
1. Quench with ice water
2. Neutralize with base (e.g., NaOH)
to pH 8-9

!

Solvent Extraction:
Extract with Dichloromethane (DCM)

Purification:
1. Wash with brine
2. Dry over Na2S0a4
3. Evaporate solvent

Groduct: 3-Ch|oro-5-nitropyridin9

Click to download full resolution via product page

Caption: General workflow for the synthesis of 3-Chloro-5-nitropyridine.
Experimental Protocol: Synthesis from 2-Hydroxy-5-nitropyridine
This protocol is based on established methods for chlorinating hydroxypyridines.[7][8]

e Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic
stirrer.
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e Charging Reagents: To the flask, add 2-hydroxy-5-nitropyridine (1.0 eq), phosphorus
pentachloride (PCls, 1.2 eq), and phosphorus oxychloride (POCIs, 5-10 volumes).

» Reaction: Heat the reaction mixture to 100-105°C and stir for 5 hours. Monitor the reaction
progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

» Quenching: After cooling the mixture, carefully and slowly pour it into a beaker containing
crushed ice with vigorous stirring.

o Neutralization: Cautiously neutralize the acidic solution to a pH of 8-9 using a 40% aqueous
sodium hydroxide (NaOH) solution. Ensure the temperature is kept low with an ice bath.

o Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three
times with dichloromethane (DCM).

 Purification: Combine the organic layers, wash with saturated brine, and dry over anhydrous
sodium sulfate (Na2S0a).

« |solation: Filter off the drying agent and remove the solvent under reduced pressure to yield
the crude 3-Chloro-5-nitropyridine, which can be further purified by recrystallization from
ethanol if necessary.

Chemical Reactivity and Key Transformations

The utility of 3-Chloro-5-nitropyridine lies in its predictable and versatile reactivity, primarily
governed by the interplay between the chloro and nitro substituents.

A. Nucleophilic Aromatic Substitution (SNAr)

This is the most prominent reaction pathway for this substrate. The pyridine nitrogen and the
powerful electron-withdrawing nitro group at the 5-position make the ring highly electron-
deficient.[9][10] This electronic pull activates the carbon at the 3-position (attached to the
chlorine) for attack by nucleophiles. The chlorine atom serves as an excellent leaving group.

Causality: The reaction proceeds via a two-step addition-elimination mechanism. The
nucleophile attacks the C3 carbon, forming a resonance-stabilized negative intermediate
known as a Meisenheimer complex.[11] The negative charge is delocalized effectively onto the
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electronegative nitro group and the ring nitrogen, which stabilizes this intermediate and lowers
the activation energy for the reaction. Subsequent elimination of the chloride ion restores
aromaticity and yields the substituted product.[9][11]

Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr).

o Common Nucleophiles: A wide range of nucleophiles can be employed, including amines,
alcohols, thiols, and their corresponding anions (alkoxides, thiolates), enabling the synthesis
of diverse derivatives.[3]

B. Palladium-Catalyzed Cross-Coupling Reactions

While aryl chlorides are typically less reactive than bromides or iodides, modern palladium
catalysts with specialized phosphine ligands can effectively activate the C-CI bond for cross-
coupling reactions like the Suzuki-Miyaura coupling.[12] This reaction is a cornerstone of
modern drug discovery for its ability to form carbon-carbon bonds.

Causality: The reaction follows a catalytic cycle involving a palladium(0) species.[13] The cycle
begins with the oxidative addition of the palladium catalyst into the C-Cl bond. This is followed
by transmetalation, where the organic group from a boronic acid (or ester) is transferred to the
palladium center. The final step is reductive elimination, which forms the new C-C bond and
regenerates the active palladium(0) catalyst.[13][14]
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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
General Protocol: Suzuki Coupling

This protocol is a generalized procedure based on established methods for aryl chlorides.[12]
[15]

e Setup: To an oven-dried reaction vial, add 3-Chloro-5-nitropyridine (1.0 eq), the desired
arylboronic acid (1.2-1.5 eq), a base such as K3sPOa4 or Cs2COs (2.0-3.0 eq), a palladium
precursor like Pd(OAc)z2 (2-5 mol%), and a suitable phosphine ligand like SPhos or XPhos
(4-10 mol%).
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 Inert Atmosphere: Seal the vial and evacuate and backfill with an inert gas (e.g., Argon or
Nitrogen) three times.

e Solvent Addition: Add a degassed solvent system, such as 1,4-dioxane/water or toluene.

e Reaction: Heat the reaction mixture to 80-110°C with vigorous stirring for 12-24 hours,
monitoring by TLC or LC-MS.

e Workup: Upon completion, cool the mixture, dilute with ethyl acetate, and wash with water.
Extract the aqueous layer with ethyl acetate.

 Purification: Combine the organic layers, dry over Na=SOa, concentrate, and purify the
residue by column chromatography to obtain the coupled product.

C. Reduction of the Nitro Group

The nitro group can be readily reduced to a primary amine (5-amino-3-chloropyridine). This
transformation is fundamental as it introduces a new point of reactivity, allowing for a vast array
of subsequent functionalizations such as amide bond formation, sulfonamide synthesis, or
diazotization reactions.

Experimental Protocol: Nitro Group Reduction

Common methods for nitro group reduction are well-established and highly efficient.[16]

e Setup: Dissolve 3-Chloro-5-nitropyridine (1.0 eq) in a solvent like ethanol or ethyl acetate.
e Reducing Agent: Add a reducing agent. Common choices include:

o Catalytic Hydrogenation: Use a catalyst such as Palladium on carbon (Pd/C, 5-10 mol%)
under a hydrogen atmosphere (balloon or Parr shaker).

o Chemical Reduction: Use a metal like tin(ll) chloride (SnClz) in concentrated HCI, or iron
powder in acetic acid.

o Reaction: Stir the reaction at room temperature or with gentle heating until the starting
material is consumed (monitor by TLC).

© 2025 BenchChem. All rights reserved. 8/12 Tech Support


https://www.organic-chemistry.org/synthesis/N1H/reductionsnitrocompounds.shtm
https://www.benchchem.com/product/b1586119?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1586119?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o Workup:

o For catalytic hydrogenation, filter the reaction mixture through Celite to remove the
catalyst and concentrate the filtrate.

o For chemical reduction, neutralize the mixture with a base (e.g., NaHCOs or NaOH) and
extract the product with an organic solvent.

« Isolation: Dry the organic extracts, concentrate, and purify as needed to yield 5-amino-3-
chloropyridine.

Applications in Drug Development and
Agrochemicals

3-Chloro-5-nitropyridine is not an end product itself but a crucial intermediate. Its derivatives
are found in a wide range of biologically active molecules.

» Pharmaceutical Intermediates: The functional handles on the molecule allow for its
incorporation into complex drug candidates. The ability to perform SNAr followed by nitro
reduction and further elaboration is a common strategy in medicinal chemistry to build
libraries of compounds for screening.[1][2] Nitropyridine derivatives are known to be part of
molecules with antitumor, antiviral, and antifungal properties.[17][18]

e Agrochemicals: Similar to pharmaceuticals, the pyridine core is a "privileged scaffold" in
agrochemistry. This intermediate is used in the synthesis of novel herbicides and
insecticides.[1]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of 3-Chloro-5-nitropyridine is essential. The
Safety Data Sheet (SDS) provides comprehensive information.[19][20]

e Hazards:
o Harmful if swallowed (H302).[19][21]

o Causes skin irritation (H315).[19][21]
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o Causes serious eye irritation (H319).[19]

o May cause respiratory irritation (H335).[19][21]

e Handling Precautions:

(¢]

Use only in a well-ventilated area or a fume hood.[19][21]

[¢]

Wear appropriate personal protective equipment (PPE), including safety goggles,
chemical-resistant gloves, and a lab coat.[19]

[¢]

Avoid breathing dust.[21]

o

Wash hands thoroughly after handling.[19]
e Storage:
o Store in a tightly closed container in a dry, cool, and well-ventilated place.[22]

o Keep away from strong oxidizing agents, strong acids, and strong bases.[21]

Conclusion

3-Chloro-5-nitropyridine (CAS 22353-33-9) is a quintessential example of a strategic
chemical building block. Its value is derived not from its direct application, but from the latent
reactivity embedded within its structure. The electronically activated pyridine ring allows for
controlled and sequential functionalization through well-understood reaction pathways like
nucleophilic aromatic substitution, palladium-catalyzed cross-coupling, and nitro group
reduction. For researchers and scientists in drug development and fine chemical synthesis, a
thorough understanding of this intermediate's properties and reactivity is key to unlocking its
potential in the creation of novel and complex molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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